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Compound Name: TG-100435

Cat. No.: B1150180 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the multi-targeted tyrosine kinase inhibitor (TKI)

TG-100435 against a panel of first-generation TKIs with overlapping target profiles, namely

Dasatinib, Bosutinib, and Saracatinib. This document is intended to serve as a resource for

researchers and drug development professionals, offering a consolidated view of biochemical

potency, cellular activity, and the signaling pathways implicated.

Introduction to TG-100435 and Comparator TKIs
TG-100435 is a novel, orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary

targets include key members of the Src family kinases (Src, Lyn, Yes, Lck) and Abl kinase.[1][2]

First-generation TKIs such as Dasatinib, Bosutinib, and Saracatinib were developed to target

the Bcr-Abl fusion protein in Chronic Myeloid Leukemia (CML) and also exhibit potent inhibitory

activity against Src family kinases.[3][4][5][6][7][8][9][10] This shared target profile makes them

relevant comparators for understanding the therapeutic potential of TG-100435.

Biochemical Potency: A Head-to-Head Comparison
The in vitro inhibitory activity of TG-100435 and the selected first-generation TKIs against their

primary kinase targets is a critical measure of their potency and selectivity. The following table
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summarizes the available inhibition constants (Kᵢ) and half-maximal inhibitory concentrations

(IC₅₀) for each compound.

Kinase Target
TG-100435 (Kᵢ,
nM)

Dasatinib (IC₅₀,
nM)

Bosutinib
(IC₅₀, nM)

Saracatinib
(IC₅₀, nM)

Src 13 - 64[1][2] < 0.5[11] < 10 2.7[1][3][9][12]

Lyn 13 - 64[1][2] - < 10 5[12]

Abl 13 - 64[1][2] < 1 - 30[3]

Yes 13 - 64[1][2] - < 10 4[12]

Lck 13 - 64[1][2] - < 10 < 4[12]

EphB4 13 - 64[1][2] - - -

Fyn - - < 10 < 4[12]

Fgr - - < 10 -

Blk - - - -

c-Kit - < 30 - 200[13]

PDGFRβ - < 30 - -

Note: Data is compiled from multiple sources and may not be directly comparable due to

variations in assay conditions. "-" indicates data not readily available.

Cellular Activity in Cancer Cell Lines
The anti-proliferative and cytotoxic effects of these TKIs in relevant cancer cell lines provide

insights into their potential therapeutic efficacy. The following table summarizes reported IC₅₀

values from various cellular viability assays.
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Cell Line
Cancer
Type

TG-100435
(IC₅₀, µM)

Dasatinib
(IC₅₀, µM)

Bosutinib
(IC₅₀, µM)

Saracatinib
(IC₅₀, µM)

K562

Chronic

Myeloid

Leukemia

-
Sub-

nanomolar[6]
~0.25 0.22[3]

NCI-H1975

Non-Small

Cell Lung

Cancer

-
0.95 (72h)

[14]
- -

NCI-H1650

Non-Small

Cell Lung

Cancer

-
3.64 (72h)

[14]
- -

HTLA-230
Neuroblasto

ma
-

Sub-

micromolar[1

5]

- -

A549 Lung Cancer - - -
0.14

(Migration)[3]

DU145
Prostate

Cancer
- - - 0.2 - 0.7[3]

PC3
Prostate

Cancer
- - - 0.2 - 0.7[3]

SNU216
Gastric

Cancer
- - - < 1[16]

NCI-N87
Gastric

Cancer
- - - < 1[16]

MCF-7
Breast

Cancer
- - >10 -

MDA-MB-231
Breast

Cancer
- 0.16 <10 -

Note: Data is compiled from multiple sources and assay conditions (e.g., incubation time) may

vary. "-" indicates data not readily available.
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Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways targeted by these inhibitors and a general workflow for evaluating their efficacy.
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Caption: Inhibition of Src/Abl signaling pathways by TG-100435 and first-generation TKIs.
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Experimental Workflow for TKI Evaluation
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Caption: A generalized workflow for the in vitro evaluation of tyrosine kinase inhibitors.

Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are representative protocols for the key assays cited in this guide.

Biochemical Kinase Assay (LanthaScreen™ Eu Kinase
Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the

binding of the TKI to the kinase of interest.

Reagent Preparation:

Prepare a 3X solution of the test compound (TG-100435 or comparator TKI) in kinase

buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

Prepare a 3X solution of the kinase and a europium-labeled anti-tag antibody mixture in

kinase buffer.

Prepare a 3X solution of an Alexa Fluor™ 647-labeled tracer in kinase buffer.

Assay Procedure:

In a 384-well plate, add 5 µL of the 3X test compound solution.

Add 5 µL of the 3X kinase/antibody mixture.

Add 5 µL of the 3X tracer solution to initiate the binding reaction.

Incubate the plate at room temperature for 1 hour, protected from light.

Data Acquisition and Analysis:

Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and

emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

Calculate the emission ratio (665 nm / 615 nm).

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data

to a sigmoidal dose-response curve to determine the IC₅₀ value.
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Cell Viability Assay (CellTiter-Glo® Luminescent Cell
Viability Assay)
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of

viable cells in culture after treatment with a TKI.

Cell Plating:

Seed cancer cells in a 96-well opaque-walled plate at a predetermined optimal density in

their respective growth media.

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell

attachment.

Compound Treatment:

Prepare serial dilutions of the TKIs (TG-100435 or comparators) in the appropriate cell

culture medium.

Remove the existing medium from the wells and add the medium containing the different

concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

Incubate the plate for the desired treatment period (e.g., 72 hours).

Assay Procedure:

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for

approximately 30 minutes.

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in

each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition and Analysis:
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Measure the luminescence of each well using a luminometer.

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to calculate the IC₅₀ value.

Western Blot Analysis for Kinase Inhibition
This technique is used to detect the phosphorylation status of target kinases and downstream

signaling proteins, providing a direct measure of inhibitor activity within the cell.

Cell Treatment and Lysis:

Plate cells and treat with TKIs as described in the cell viability assay protocol.

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Protein Transfer:

Normalize protein concentrations and denature the samples by boiling in Laemmli buffer.

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-

PAGE).

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting:

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with

0.1% Tween-20 (TBST).

Incubate the membrane with a primary antibody specific for the phosphorylated form of the

target kinase (e.g., p-Src, p-Abl) overnight at 4°C.

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody.
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Wash the membrane again with TBST.

Detection and Analysis:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

To normalize for protein loading, strip the membrane and re-probe with an antibody

against the total form of the target kinase and a loading control (e.g., β-actin).

Quantify the band intensities to determine the extent of phosphorylation inhibition.

Conclusion
This guide provides a comparative overview of TG-100435 and first-generation Src/Abl TKIs.

The presented data indicates that TG-100435 is a potent multi-targeted inhibitor with a

biochemical profile comparable to established first-generation drugs like Dasatinib, Bosutinib,

and Saracatinib. Further head-to-head studies, particularly in a broader range of cancer cell

lines and in vivo models, are warranted to fully elucidate the therapeutic potential and unique

pharmacological properties of TG-100435. The detailed experimental protocols provided herein

offer a foundation for such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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